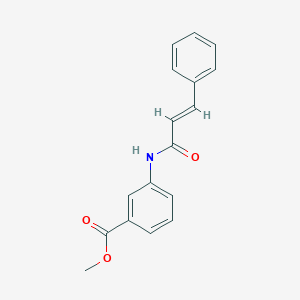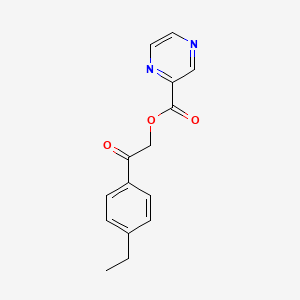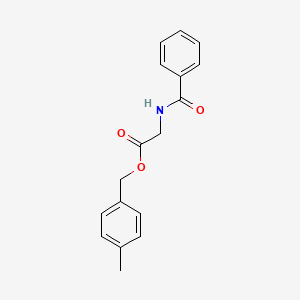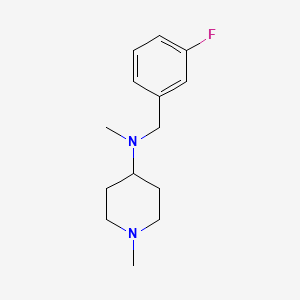![molecular formula C18H14ClNO4 B5660781 N-(3-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5660781.png)
N-(3-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related acetamides involves specific reactions that introduce the chlorophenyl and chromenyl groups into the acetamide structure. Although the specific synthesis of N-(3-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is not directly detailed in available literature, similar compounds have been synthesized through reactions involving chloroacetyl derivatives and various phenyl or chromenyl moieties under controlled conditions, often utilizing catalysis for specificity and efficiency (Gao Yonghong, 2009).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including those with chlorophenyl and chromenyl substitutions, has been extensively studied using X-ray crystallography. These studies reveal that the orientation of chlorophenyl and chromenyl groups significantly influences the overall molecular conformation, affecting the compound's physical and chemical properties. Hydrogen bonding, particularly N—H⋯O interactions, plays a crucial role in stabilizing the molecular structure and influencing the crystal packing (B. Gowda, S. Foro, H. Fuess, 2007).
Chemical Reactions and Properties
Acetamide derivatives, including those with chlorophenyl and chromenyl groups, can undergo various chemical reactions, primarily based on their functional groups. These reactions include nucleophilic substitution, hydrolysis, and reactions with electrophiles at the acetamide nitrogen. The presence of the chlorophenyl and chromenyl groups can influence the reactivity of the acetamide moiety, leading to the formation of new compounds with potentially useful properties (Joydeep Ghosh et al., 2008).
Physical Properties Analysis
The physical properties of chlorophenyl-chromenyl acetamide derivatives, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and intermolecular interactions within the crystal lattice. Hydrogen bonding, particularly N—H⋯O and C—H⋯O interactions, is a critical factor determining the compound's physical state and stability. These properties are essential for predicting the compound's behavior in different environments and for its formulation in potential applications (B. Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties of N-(3-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, including reactivity, stability, and potential reaction pathways, are derived from its functional groups and overall molecular structure. The acetamide group, chlorophenyl, and chromenyl moieties each contribute to the compound's reactivity towards acids, bases, nucleophiles, and electrophiles. Understanding these properties is crucial for harnessing the compound's potential in chemical syntheses and applications in various fields (N. Choudhary et al., 2014).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-11-7-18(22)24-16-9-14(5-6-15(11)16)23-10-17(21)20-13-4-2-3-12(19)8-13/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDBZWQLSFPYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[4-(3-methoxyphenyl)-2-methyl-3-oxo-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5660700.png)



![2-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5660727.png)

![N,1,6-trimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5660738.png)

![1-{3-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-methyl-1H-tetrazole](/img/structure/B5660754.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5660762.png)

![1-methyl-4-[1-(2-phenylethyl)-4-piperidinyl]-1,4-diazepane](/img/structure/B5660770.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5660775.png)
![2-anilino-N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-5-pyrimidinecarboxamide](/img/structure/B5660798.png)